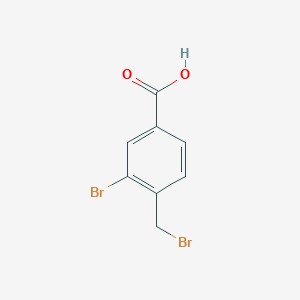

3-bromo-4-(bromomethyl)benzoic Acid

説明

Significance of Bromo-Substituted Benzoic Acid Scaffolds in Contemporary Chemical Research

Among the halogenated benzoic acids, bromo-substituted scaffolds hold a place of particular importance in contemporary chemical research. The carbon-bromine bond is sufficiently reactive to participate in a wide range of coupling reactions, yet stable enough to be carried through multi-step syntheses. This balanced reactivity makes brominated benzoic acids critical intermediates for creating diverse and complex molecules.

The utility of these scaffolds is evident in their application in medicinal chemistry. For instance, bromo-substituted benzoic acids are key precursors in the synthesis of biphenyl (B1667301) amides and 2-benzazepine-4-acetic acid derivatives, which are analogs of potent nonpeptide GPIIb/IIIa antagonists. sigmaaldrich.com Furthermore, they are instrumental in the creation of O-spiro C-aryl glucosides. sigmaaldrich.com Research has also demonstrated the importance of substituted benzoic acid scaffolds in the design of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov The carboxyl group often plays a crucial role in binding to target proteins, such as forming a key hydrogen bond with arginine residues, mimicking the interactions of natural pro-apoptotic proteins. nih.gov

Overview of 3-Bromo-4-(bromomethyl)benzoic Acid as a Key Synthetic Intermediate

3-Bromo-4-(bromomethyl)benzoic acid is a prime example of a bifunctional bromo-substituted benzoic acid derivative that serves as a valuable synthetic intermediate. Its structure contains three key reactive sites: the carboxylic acid group, the bromine atom on the aromatic ring, and the bromine atom in the benzylic methyl group. This trifecta of functionality allows for a stepwise and selective modification of the molecule, making it a highly sought-after building block for complex organic synthesis.

The synthesis of 3-bromo-4-(bromomethyl)benzoic acid typically starts from 3-bromo-4-methylbenzoic acid. chemicalbook.com The benzylic methyl group is brominated, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, in a suitable solvent such as carbon tetrachloride. chemicalbook.com

The dual bromine atoms on 3-bromo-4-(bromomethyl)benzoic acid can undergo different types of reactions. The benzylic bromine is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Meanwhile, the aromatic bromine can participate in cross-coupling reactions. The carboxylic acid group can be converted into esters, amides, or other derivatives. This differential reactivity enables chemists to construct intricate molecular frameworks with a high degree of control.

Table 1: Physicochemical Properties of 3-Bromo-4-(bromomethyl)benzoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 866721-92-8 | chemicalbook.comachemblock.com |

| Molecular Formula | C8H6Br2O2 | chemicalbook.comachemblock.com |

| Molecular Weight | 293.94 g/mol | chemicalbook.comachemblock.com |

| IUPAC Name | 3-bromo-4-(bromomethyl)benzoic acid | achemblock.com |

Table 2: Properties of the Precursor 3-Bromo-4-methylbenzoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 7697-26-9 | sigmaaldrich.comnih.gov |

| Molecular Formula | C8H7BrO2 | nih.gov |

| Molecular Weight | 215.04 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | 3-Bromo-4-methylbenzoic acid | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-(bromomethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSRVMCYUYPKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Bromomethyl Benzoic Acid

Regioselective Benzylic Halogenation Strategies

The introduction of a bromine atom at the benzylic position of the 4-methyl group is a critical step in the synthesis. This is typically achieved through radical bromination, most notably the Wohl-Ziegler reaction.

Radical Bromination Via Wohl-Ziegler Reaction Pathways

The Wohl-Ziegler reaction is a widely employed method for the allylic and benzylic bromination of hydrocarbons. wikipedia.orgthermofisher.com In the context of synthesizing 3-bromo-4-(bromomethyl)benzoic acid, this reaction involves treating 3-bromo-4-methylbenzoic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator. mychemblog.com The reaction proceeds via a free-radical chain mechanism. mychemblog.comyoutube.com The initiator, upon heating or irradiation, generates a radical species that abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. mychemblog.comchemistrysteps.com This radical then reacts with NBS to yield the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. wikipedia.org

A key aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂) to suppress competing ionic addition reactions. organic-chemistry.org NBS serves as a constant, low-level source of bromine, which is generated in situ. organic-chemistry.org

Catalytic Systems and Initiators in Benzylic Bromination

The efficiency of the Wohl-Ziegler reaction is highly dependent on the choice of radical initiator and, in some cases, a catalyst. Common radical initiators include:

Azobisisobutyronitrile (AIBN) mychemblog.com

Benzoyl peroxide (BPO) chemicalbook.com

These initiators decompose upon heating to generate the necessary radicals to start the chain reaction. mychemblog.com

Recent advancements have explored the use of Lewis acids as catalysts to enhance the efficiency and selectivity of benzylic bromination. For instance, Zirconium(IV) chloride (ZrCl₄) has been shown to be a highly effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.govscientificupdate.com This system can prevent the competing bromination of the aromatic ring that can sometimes occur with Brønsted acids. scientificupdate.com Photochemical methods, using light to initiate the radical formation, have also been successfully employed, sometimes in continuous flow reactors. scientificupdate.comrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of 3-bromo-4-(bromomethyl)benzoic acid and minimizing the formation of byproducts, such as the dibrominated compound. Key parameters to consider include:

Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and the insolubility of the succinimide (B58015) byproduct, which provides a visual cue for reaction completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene, acetonitrile (B52724), and trifluorotoluene are now more commonly used. wikipedia.orggoogle.com

Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure efficient decomposition of the radical initiator. wikipedia.orgchemicalbook.com

Stoichiometry: A stoichiometric amount of NBS is generally used. wikipedia.org

Initiator Concentration: Only a catalytic amount of the radical initiator is required. wikipedia.org

Careful control of these factors helps to ensure a selective monobromination at the benzylic position. scientificupdate.com

Aromatic Bromination Techniques for Benzoic Acid Derivatives

When starting from 4-methylbenzoic acid, an initial aromatic bromination step is necessary. Electrophilic aromatic substitution is the standard method for introducing a bromine atom onto the benzene (B151609) ring. libretexts.org The carboxyl group of benzoic acid is a meta-directing deactivator. However, the methyl group is an ortho, para-directing activator. In this case, the directing effects of the two groups must be considered.

The bromination of benzoic acid derivatives can be challenging and often requires harsh conditions, such as the use of strong acids or high temperatures. nih.govrsc.org A common method involves the use of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a stronger electrophile that can attack the aromatic ring. libretexts.org Palladium-catalyzed C-H bromination has also emerged as a milder and more regioselective alternative for certain substrates. nih.govrsc.org

Esterification and Hydrolysis Processes in Synthetic Sequences

In some synthetic routes, the carboxylic acid group of the starting material or intermediate is protected as an ester to prevent unwanted side reactions during the bromination steps. google.comechemi.com For example, 3-bromo-4-methylbenzoic acid can be converted to its methyl ester, methyl 3-bromo-4-methylbenzoate, before the benzylic bromination. google.com

Stereochemical and Regiochemical Considerations in Synthesis

The synthesis of 3-bromo-4-(bromomethyl)benzoic acid from its precursor, 3-bromo-4-methylbenzoic acid, necessitates careful consideration of both regiochemistry and stereochemistry to ensure the desired product is formed selectively and efficiently. The primary transformation involves the bromination of the methyl group attached to the benzene ring, a reaction that proceeds via a free-radical mechanism.

Regiochemical Control

Regioselectivity in the synthesis of 3-bromo-4-(bromomethyl)benzoic acid centers on achieving substitution at the benzylic position (the carbon of the methyl group) while avoiding electrophilic substitution on the aromatic ring. The starting material, 3-bromo-4-methylbenzoic acid, has two potential sites for bromination: the aromatic ring and the methyl side chain. nih.govguidechem.com

The desired reaction is a benzylic bromination, which selectively replaces a hydrogen atom on the carbon directly attached to the benzene ring. libretexts.orgchadsprep.com This is typically accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or under photochemical conditions (light). masterorganicchemistry.comysu.edu

The high regioselectivity of this reaction is governed by two main factors:

Bond Dissociation Energies : The C-H bonds at the benzylic position are significantly weaker than the C-H bonds of the aromatic ring. This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is highly stabilized by resonance with the adjacent benzene ring. libretexts.orgmasterorganicchemistry.com The unpaired electron can be delocalized over the ortho and para positions of the ring, lowering the energy of the intermediate and the transition state leading to it.

Reaction Conditions : The use of NBS is critical for regioselectivity. NBS serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction. chadsprep.com This low concentration favors the free-radical substitution pathway at the benzylic position. Conversely, a high concentration of Br₂, often used with a Lewis acid catalyst like FeBr₃, would promote electrophilic aromatic substitution, where the bromine atom attacks the electron-rich benzene ring. chadsprep.comnih.gov The existing substituents on the ring—a deactivating carboxylic acid group and a deactivating bromo group—further discourage electrophilic attack on the ring, thus favoring the benzylic pathway. quora.com

The table below summarizes the conditions that dictate the regiochemical outcome of brominating 3-bromo-4-methylbenzoic acid.

| Reaction Type | Reagents & Conditions | Position of Bromination | Rationale |

|---|---|---|---|

| Benzylic Radical Substitution (Desired) | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Peroxide), Heat/Light | Methyl Group (Benzylic Position) | Formation of a resonance-stabilized benzylic radical; low Br₂ concentration favors radical mechanism. libretexts.orgmasterorganicchemistry.com |

| Electrophilic Aromatic Substitution (Undesired) | Br₂, Lewis Acid (e.g., FeBr₃) | Aromatic Ring | High concentration of electrophilic bromine species; disfavored by deactivating groups on the ring. nih.gov |

Stereochemical Considerations

Stereochemistry is a fundamental aspect of chemical synthesis that deals with the spatial arrangement of atoms in molecules. rijournals.com For the synthesis of 3-bromo-4-(bromomethyl)benzoic acid, the key stereochemical aspect arises from the reaction mechanism rather than the final product itself.

The product, 3-bromo-4-(bromomethyl)benzoic acid, is an achiral molecule. The benzylic carbon atom in the -CH₂Br group is not a stereocenter because it is bonded to two identical hydrogen atoms. Therefore, the final product does not exist as enantiomers or diastereomers.

However, the mechanism of benzylic bromination proceeds through a critical intermediate that has significant stereochemical implications. The reaction involves the abstraction of a hydrogen atom from the methyl group to form a benzylic radical. masterorganicchemistry.com This radical intermediate is sp²-hybridized and possesses a planar (or nearly planar) geometry.

If the starting material were prochiral (for example, if it had an ethyl group instead of a methyl group at the 4-position), the corresponding benzylic radical would be planar. The subsequent attack by a bromine radical could occur with equal probability from either face of the planar intermediate. This would result in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. A mechanistic study of benzylic bromination confirmed that the formation of racemic products from prochiral substrates supports the intermediacy of radicals in the reaction. masterorganicchemistry.com

In the specific synthesis of 3-bromo-4-(bromomethyl)benzoic acid, since the two remaining hydrogen atoms on the planar radical intermediate are identical, attack from either side leads to the same, single achiral product. Thus, while the mechanistic pathway involves a planar intermediate central to stereochemical outcomes in related reactions, it does not lead to stereoisomers in this particular case. The synthesis is therefore highly regioselective and stereochemically straightforward, yielding a single constitutional isomer.

Chemical Reactivity and Derivatization of 3 Bromo 4 Bromomethyl Benzoic Acid

Reactivity at the Benzylic Bromide Moiety

The bromomethyl group at the 4-position of the benzene (B151609) ring is a benzylic halide. The carbon-bromine bond at this position is activated by the adjacent benzene ring, making it significantly more reactive towards nucleophilic substitution and other transformations compared to a simple alkyl halide.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic bromide is an excellent electrophile and readily participates in nucleophilic substitution reactions. Depending on the reaction conditions, the mechanism can proceed through either an SN1 or SN2 pathway. The adjacent benzene ring can stabilize a developing positive charge on the benzylic carbon through resonance, which can favor an SN1 mechanism under appropriate conditions (e.g., with weak nucleophiles in polar protic solvents). However, because it is a primary benzylic halide, the SN2 pathway is also highly accessible, especially with strong nucleophiles in polar aprotic solvents. khanacademy.org

A common example of this reactivity is the Williamson ether synthesis. For instance, the related compound 4-(bromomethyl)benzoic acid reacts with a methanolic solution of potassium hydroxide (B78521) to form 4-(methoxymethyl)benzoic acid via an SN2 mechanism. ysu.edu Similarly, 3-bromo-4-(bromomethyl)benzoic acid can be reacted with various nucleophiles to introduce a wide range of functional groups at the benzylic position.

Table 1: Examples of Nucleophilic Substitution at the Benzylic Position This table presents representative nucleophilic substitution reactions. The substrate is 3-bromo-4-(bromomethyl)benzoic acid.

| Nucleophile | Reagent Example | Solvent | Product |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Methanol | 3-Bromo-4-(methoxymethyl)benzoic acid |

| Amine (RNH₂) | Ammonia (NH₃) or primary/secondary amines | Ethanol/THF | 3-Bromo-4-(aminomethyl)benzoic acid derivatives |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | DMF | 3-Bromo-4-(phenylthiomethyl)benzoic acid |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | DMSO | 3-Bromo-4-(cyanomethyl)benzoic acid |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Acetone/Water | 3-Bromo-4-(azidomethyl)benzoic acid |

These reactions are typically high-yielding and demonstrate the utility of the benzylic bromide as a versatile electrophilic handle for introducing diverse functionalities.

Elimination Reactions and Olefin Formation

In the presence of a strong, sterically hindered base, benzylic halides can undergo elimination reactions (typically E2) to form olefins. For 3-bromo-4-(bromomethyl)benzoic acid, an elimination reaction is less common than substitution due to the nature of the substrate but is mechanistically possible. Such a reaction would require a neighboring proton, which is not present on the benzene ring itself. Therefore, elimination would primarily occur if the benzylic position were further substituted (e.g., 3-bromo-4-(1-bromoethyl)benzoic acid).

However, if a strong base is used, it may preferentially deprotonate the carboxylic acid, complicating other potential reactions. In general, for primary benzylic halides, substitution reactions are often favored over elimination, but the choice of base and reaction conditions is critical. youtube.com For benzylic systems, elimination is often in competition with substitution, and the formation of a conjugated double bond can be a strong thermodynamic driving force. youtube.com

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The formation of organometallic intermediates such as Grignard or organolithium reagents at the benzylic position of 3-bromo-4-(bromomethyl)benzoic acid is synthetically challenging and generally not feasible in a direct manner. The primary obstacle is the presence of the acidic proton of the carboxylic acid group. ucalgary.ca

Grignard reagents and organolithium compounds are extremely strong bases. ucalgary.calibretexts.org If one were to attempt to form a Grignard reagent by reacting the benzylic bromide with magnesium metal, the highly basic organometallic species, once formed, would immediately be quenched by the acidic proton of the benzoic acid in an intramolecular acid-base reaction. This would result in the formation of 3-bromo-4-methylbenzoic acid and a magnesium salt, destroying the desired organometallic reagent. ucalgary.cagmu.edu

To achieve the formation of an organometallic species at the benzylic position, the carboxylic acid group would first need to be protected, for example, as an ester (e.g., methyl 3-bromo-4-(bromomethyl)benzoate). nih.gov With the acidic proton masked, the benzylic bromide could then be converted to its corresponding Grignard or organolithium reagent, which could then be used in subsequent reactions with various electrophiles.

Reactivity at the Aryl Bromide Position

The bromine atom attached directly to the aromatic ring at the 3-position is significantly less reactive towards nucleophilic substitution than the benzylic bromide. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The aryl bromide at the C-3 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The difference in reactivity between the aryl bromide and the benzylic bromide allows for chemoselective functionalization at the aryl position while leaving the benzylic bromide intact, provided the appropriate catalyst and conditions are chosen.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, typically yielding biaryl structures. libretexts.orgyoutube.com The reaction is carried out in the presence of a palladium catalyst and a base. libretexts.orgrsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgthieme-connect.de The reaction with 3-bromo-4-(bromomethyl)benzoic acid would lead to the formation of a stilbene-like derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an aryl-substituted alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.orgorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position This table outlines typical conditions for cross-coupling reactions. The substrate is 3-bromo-4-(bromomethyl)benzoic acid or its corresponding ester.

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Biaryl derivative |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Substituted alkene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | Arylalkyne derivative |

These reactions showcase the power of palladium catalysis to selectively functionalize the less reactive aryl bromide position, providing access to a vast range of complex molecular architectures.

Direct Aromatic Functionalization Approaches

Direct aromatic functionalization, often involving transition-metal-catalyzed C-H activation, represents a modern approach to modifying aromatic rings. nih.gov In the context of 3-bromo-4-(bromomethyl)benzoic acid, the carboxylic acid group could potentially act as a directing group to facilitate ortho-lithiation or C-H activation at the C-2 or C-6 positions. nih.gov

However, this approach is complicated by the presence of the two bromine atoms. The aryl bromide at C-3 is a site for cross-coupling, and a strong base used for lithiation could potentially react at the benzylic bromide or the carboxylic acid. Therefore, while conceptually possible, direct functionalization of the C-H bonds on the aromatic ring of this specific molecule would be a complex synthetic challenge requiring careful optimization of directing groups and reaction conditions to achieve regioselectivity over the other reactive sites. More commonly, the existing bromine handles are utilized for derivatization due to their well-established and predictable reactivity.

Formation of Aryl Organometallic Species

The presence of an aryl bromide in 3-bromo-4-(bromomethyl)benzoic acid suggests the potential for the formation of aryl organometallic species, such as Grignard or organolithium reagents. However, the acidic proton of the carboxylic acid and the reactive benzylic bromide present significant challenges to this transformation. Direct reaction with magnesium metal or alkyllithium reagents would likely result in an acid-base reaction with the carboxylic acid or nucleophilic attack at the benzylic position.

To achieve successful formation of an organometallic reagent at the aryl bromide position, a protection strategy for the other reactive sites is typically necessary. The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, to remove the acidic proton. The greater reactivity of the benzylic bromide compared to the aryl bromide towards nucleophiles means that selective metal-halogen exchange at the aryl position requires carefully controlled conditions. quora.comlibretexts.orgquora.com Low temperatures are often employed in lithium-halogen exchange reactions to prevent unwanted side reactions. tcnj.edu For instance, the use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to facilitate the formation of Grignard reagents from similarly substituted benzylamines. nih.gov

The generation of an aryl organometallic intermediate from the protected form of 3-bromo-4-(bromomethyl)benzoic acid would open up a wide array of subsequent reactions, including cross-coupling reactions and additions to electrophiles, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzene ring.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 3-bromo-4-(bromomethyl)benzoic acid is a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. quora.com Alternatively, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of benzoic acids under mild conditions. orgsyn.org The resulting esters, such as methyl 3-bromo-4-(bromomethyl)benzoate or ethyl 4-bromo-3-(bromomethyl)benzoate, are often used as intermediates in further synthetic steps, as the ester group can serve as a protecting group for the carboxylic acid. nih.govchemicalbook.comnih.govgoogle.combldpharm.com

Amidation: The conversion of the carboxylic acid to an amide is another important transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. ijcea.org This two-step process is generally efficient and allows for the introduction of a wide variety of amine-containing substituents. The direct condensation of the carboxylic acid with an amine, often facilitated by a coupling agent, is also a viable method. sigmaaldrich.com

| Reaction | Reagent(s) | Product | Ref. |

| Esterification | Alcohol, Acid Catalyst | Ester | quora.com |

| Esterification | Alcohol, N-bromosuccinimide | Ester | orgsyn.org |

| Amidation | 1. Thionyl chloride; 2. Amine | Amide | ijcea.org |

Reduction to Alcohol or Aldehyde Derivatives

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-bromo-4-(bromomethyl)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. rsc.orgharvard.edu However, for substrates with multiple reducible functional groups, chemoselectivity can be a challenge. Borane (BH₃), often used as a complex with THF or dimethyl sulfide, is a particularly useful reagent for the selective reduction of carboxylic acids in the presence of other functional groups like esters and halides. harvard.edunih.govreddit.comlibretexts.org

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive than carboxylic acids towards reducing agents. A common strategy involves a two-step process: reduction of the carboxylic acid to the corresponding primary alcohol, followed by oxidation of the alcohol to the aldehyde. A variety of oxidizing agents can be used for the second step, such as pyridinium (B92312) chlorochromate (PCC). orgsyn.orgrsc.org

| Starting Material | Reagent(s) | Product | Ref. |

| 2-Bromo-4-methyl benzoic acid | LiAlH₄, THF | 2-Bromo-4-methyl-benzyl alcohol | rsc.org |

| 4-Bromobenzoic acid | Borane | 4-Bromobenzyl alcohol | chemicalbook.com |

| 4-(Bromomethyl)benzyl alcohol | Pyridinium chlorochromate, CH₂Cl₂ | 4-(Bromomethyl)benzaldehyde | rsc.org |

Conversion to Acid Halides for Diverse Coupling Reactions

The carboxylic acid can be readily converted to the corresponding acid halide, most commonly the acid chloride, 3-bromo-4-(bromomethyl)benzoyl chloride. This transformation is typically achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. ijcea.orgsigmaaldrich.comlibretexts.orgchemicalbook.comuni.lu The resulting acid chloride is a highly reactive intermediate that can participate in a wide range of coupling reactions, including Friedel-Crafts acylation and the formation of esters and amides as mentioned previously. The increased electrophilicity of the carbonyl carbon in the acid chloride makes it an excellent substrate for nucleophilic acyl substitution reactions.

| Starting Material | Reagent(s) | Product | Ref. |

| 3-Bromo-4-methylbenzoic acid | Oxalyl dichloride | 3-Bromo-4-methyl-benzoyl chloride | chemicalbook.com |

| 4-Methyl-benzoic acid | Thionyl chloride, Chloroform, DMF | 4-Methyl-benzoyl chloride | ijcea.org |

Applications of 3 Bromo 4 Bromomethyl Benzoic Acid As a Versatile Synthetic Building Block

Construction of Polyfunctionalized Aromatic Systems and Heterocyclic Frameworks

The distinct reactivity of the three functional groups on 3-bromo-4-(bromomethyl)benzoic acid—the carboxylic acid, the aryl bromide, and the benzylic bromide—provides a powerful platform for the synthesis of a wide array of polyfunctionalized aromatic compounds and heterocyclic systems. The carboxylic acid group can undergo esterification or amidation, the aryl bromide is amenable to cross-coupling reactions, and the benzylic bromide is susceptible to nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled introduction of various substituents, leading to highly decorated aromatic scaffolds.

One significant application is in the synthesis of isoindolinone derivatives. While general methods for synthesizing 3-hydroxyisoindolinone derivatives often rely on metal-catalyzed annulation or acylation of functionalized benzoic acid derivatives, the use of specific precursors like 3-bromo-4-(bromomethyl)benzoic acid offers a direct route to these valuable heterocyclic cores. nih.gov The intramolecular cyclization between the bromomethyl group and a nitrogen-containing substituent introduced via the carboxylic acid function is a key strategy in forming the isoindolinone ring.

Furthermore, this building block is instrumental in the preparation of phthalazinone derivatives. The synthesis of these heterocyclic compounds often involves the reaction of precursors like 3,1-benzoxazine-4-ones with various reagents. The structural motifs present in 3-bromo-4-(bromomethyl)benzoic acid make it an attractive starting material for constructing the phthalazinone skeleton through sequential reactions involving its different functional sites.

The versatility of this compound also extends to the synthesis of other complex aromatic systems. For instance, derivatives of 3-bromo-4-methylbenzoic acid, a closely related compound, have been utilized in the synthesis of biphenyl (B1667301) amides and 2-benzazepine-4-acetic acid derivatives, which are potent nonpeptide GPIIb/IIIa antagonists. sigmaaldrich.com This highlights the potential of the 3-bromo-4-(bromomethyl)benzoic acid core in constructing intricate bi- and polycyclic aromatic structures with significant biological activities.

Role in Multicomponent and Cascade Reactions

The inherent multifunctionality of 3-bromo-4-(bromomethyl)benzoic acid makes it an excellent candidate for multicomponent reactions (MCRs) and cascade reactions, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These processes are atom-economical and can lead to the rapid assembly of complex molecular architectures from simple starting materials.

Although specific examples of multicomponent reactions directly employing 3-bromo-4-(bromomethyl)benzoic acid are not extensively documented in readily available literature, its structure is well-suited for such transformations. The presence of three distinct reactive centers opens up the possibility of designing novel MCRs where this compound can react with two or more other components to generate highly substituted and complex products in a convergent manner.

Cascade reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. The strategic arrangement of the functional groups in 3-bromo-4-(bromomethyl)benzoic acid can be exploited to initiate and propagate such reaction cascades. For example, an initial nucleophilic substitution at the bromomethyl position could be followed by an intramolecular cyclization involving the carboxylic acid or a subsequent cross-coupling reaction at the aryl bromide site. This would lead to the formation of fused or bridged ring systems in a highly efficient manner.

Development of Complex Molecular Architectures for Chemical Research

The ability to serve as a scaffold for the construction of intricate and diverse molecular architectures makes 3-bromo-4-(bromomethyl)benzoic acid a valuable tool in chemical research. Its utility in synthesizing complex structures is crucial for exploring new chemical space and developing compounds with novel properties and functions.

A notable application in this area is the synthesis of 2-benzazepine-4-acetic acid derivatives. Starting from the related 3-bromo-4-methylbenzoic acid, these complex heterocyclic structures have been prepared as potent antagonists for the GPIIb/IIIa receptor, highlighting the importance of this chemical scaffold in medicinal chemistry. sigmaaldrich.com The synthesis of such complex molecules often requires a building block that allows for precise control over the introduction of various functional groups and the construction of the core heterocyclic framework.

The development of novel isoindolinone-based compounds is another area where 3-bromo-4-(bromomethyl)benzoic acid can play a significant role. Isoindolinones are a class of compounds with a wide range of biological activities, and the ability to synthesize novel derivatives is of great interest. nih.gov By utilizing the multiple reactive sites of 3-bromo-4-(bromomethyl)benzoic acid, researchers can create libraries of diverse isoindolinone derivatives for screening and lead optimization in drug discovery programs.

Incorporation of Isotopic Labels for Mechanistic and Tracking Studies

Isotopically labeled compounds are indispensable tools in chemical and biological research for elucidating reaction mechanisms, tracking the metabolic fate of molecules, and in various analytical techniques. The strategic placement of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) within a molecule allows for its unambiguous identification and quantification in complex biological matrices.

While specific examples of isotopically labeled 3-bromo-4-(bromomethyl)benzoic acid are not prominently featured in the surveyed literature, the principles of isotopic labeling are well-established and can be readily applied to this compound. For instance, the introduction of a carbon-13 label at the carboxylic acid position or within the methyl group of a precursor like 3-bromo-4-methylbenzoic acid would provide a valuable tracer for mechanistic studies. The ¹³C-labeled carboxylic acid could be used to follow the course of esterification or amidation reactions, while a ¹³C-labeled methyl group could be used to track the fate of the bromomethyl group in subsequent transformations.

The use of deuterated solvents or reagents during the synthesis of 3-bromo-4-(bromomethyl)benzoic acid or its derivatives could also be employed to introduce deuterium labels at specific positions. These deuterated analogs could then be used in kinetic isotope effect studies to probe the rate-determining steps of reactions involving this building block. Furthermore, the synthesis of radiolabeled versions of this compound, for instance with carbon-14, would enable its use in quantitative whole-body autoradiography and other sensitive tracking studies in preclinical drug development.

Advanced Spectroscopic and Chromatographic Methodologies in Research on 3 Bromo 4 Bromomethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-bromo-4-(bromomethyl)benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The aromatic region would display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a singlet for the proton at position 2, a doublet for the proton at position 6, and a doublet for the proton at position 5. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would produce a distinct singlet, typically in the range of 4.5-5.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. rsc.org The spectrum would show signals for the carboxyl carbon, the six aromatic carbons (with those bonded to bromine showing characteristic shifts), and the methylene carbon of the bromomethyl group. rsc.orgspectrabase.com The chemical shifts are influenced by the electronegativity of the bromine substituents and the carboxylic acid group.

Predicted ¹H and ¹³C NMR Data for 3-Bromo-4-(bromomethyl)benzoic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | >10 (broad s) | ~166-170 |

| Methylene (-CH₂Br) | ~4.7 (s) | ~30-33 |

| Aromatic (C-H) | ~7.5-8.2 (m) | ~128-135 |

| Aromatic (C-Br) | - | ~122 |

| Aromatic (C-COOH) | - | ~131 |

| Aromatic (C-CH₂Br) | - | ~140 |

Note: Predicted values are based on data for structurally related compounds such as 4-(bromomethyl)benzoic acid and 3-bromobenzoic acid. spectrabase.comspectrabase.comspectrabase.com The multiplicity is indicated as s (singlet), m (multiplet).

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of 3-bromo-4-(bromomethyl)benzoic acid. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion peak (M⁺). docbrown.info This pattern would appear as a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing unambiguous evidence for the presence of two bromine atoms. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the molecular formula, C₈H₆Br₂O₂. rsc.org

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Key fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). docbrown.infolibretexts.org For 3-bromo-4-(bromomethyl)benzoic acid, other expected fragment ions would result from the cleavage of the C-Br bonds, leading to the loss of a bromine atom (M-79/81) from either the ring or the methyl group, or the loss of the entire bromomethyl group.

Expected Key Fragments in the Mass Spectrum of 3-Bromo-4-(bromomethyl)benzoic Acid

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 294/296/298 | [C₈H₆Br₂O₂]⁺ | Molecular ion (M⁺) peak cluster |

| 215/217 | [C₈H₆BrO₂]⁺ | Loss of a Br atom |

| 199/201 | [C₇H₄BrO]⁺ | Loss of -COOH and a Br atom |

| 183/185 | [C₈H₅BrO]⁺ | Loss of H₂O and a Br atom |

| 171 | [C₇H₄O₂]⁺ | Loss of two Br atoms |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from loss of both Br atoms and OH |

| 77 | [C₆H₅]⁺ | Phenyl cation, from extensive fragmentation |

Note: The m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes. The listed fragments are potential pathways based on common fragmentation of benzoic acids and halogenated compounds. docbrown.infolibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in 3-bromo-4-(bromomethyl)benzoic acid. nih.gov The IR spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically found between 2500 and 3300 cm⁻¹. chemicalbook.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. rsc.orgchemicalbook.com

Other significant peaks include the C-O stretching and O-H bending vibrations of the carboxylic acid group, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and aromatic C-H stretches above 3000 cm⁻¹. The presence of the C-Br bonds will give rise to characteristic absorptions in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bonds. nih.gov

Characteristic IR Absorption Frequencies for 3-Bromo-4-(bromomethyl)benzoic Acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxyl) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (Carboxyl) | 1250-1350 | Medium |

| C-Br stretch (Alkyl) | 650-750 | Medium to Strong |

| C-Br stretch (Aryl) | 500-650 | Medium to Strong |

Note: Frequencies are approximate and based on data for similar compounds. rsc.orgnih.govchemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

This technique would also confirm the planarity of the benzene ring and reveal the dihedral angle between the ring and the carboxylic acid group. Furthermore, analysis of the crystal packing can identify other intermolecular interactions, such as halogen bonding (Br···Br or Br···O contacts) or π-stacking, which influence the material's bulk properties. researchgate.net

Advanced Chromatographic Separation and Purification Strategies (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of 3-bromo-4-(bromomethyl)benzoic acid and for its purification from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. sielc.com

A typical method would employ reverse-phase chromatography. sielc.com The separation would be achieved on a C18 (octadecylsilane) column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group and ensure sharp peaks. sielc.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring is strongly chromophoric. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but due to the low volatility of the carboxylic acid, derivatization is typically required. The compound is often converted to a more volatile ester, such as the methyl ester, prior to analysis. nih.gov GC-MS provides excellent separation and combines it with the definitive identification capabilities of mass spectrometry.

Typical HPLC Conditions for Analysis of Brominated Benzoic Acids

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.7-1.0 mL/min |

| Detection | UV-Vis (e.g., at 271 nm) |

| Temperature | 30 °C |

Note: These are representative conditions based on methods developed for similar compounds. sielc.comresearchgate.net

In-Situ Reaction Monitoring Techniques

The synthesis of 3-bromo-4-(bromomethyl)benzoic acid, for instance from 4-methylbenzoic acid, can be monitored in real-time using in-situ spectroscopic techniques. ysu.edu Methods such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) or Raman spectroscopy allow for the continuous analysis of the reaction mixture without the need for sampling. spectroscopyonline.com

By inserting a probe directly into the reaction vessel, these techniques can track the concentration of reactants, intermediates, and the final product over time. birmingham.ac.uk This provides valuable kinetic data and mechanistic insights. For example, one could monitor the disappearance of the C-H bands of the starting methyl group and the appearance of the C-Br band of the product. This real-time analysis enables precise determination of reaction endpoints and facilitates the optimization of reaction parameters like temperature and catalyst loading, ultimately leading to improved yield and purity. spectroscopyonline.combirmingham.ac.uk

Computational and Theoretical Investigations of 3 Bromo 4 Bromomethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For 3-bromo-4-(bromomethyl)benzoic acid, these calculations can predict its geometry, electronic distribution, and chemical reactivity.

A typical study would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Other important descriptors that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. Parameters like ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived, offering a more quantitative prediction of reactivity. researchgate.net

While specific experimental or calculated data for 3-bromo-4-(bromomethyl)benzoic acid is scarce in the literature, a hypothetical table of DFT-calculated properties is presented below to illustrate the expected outcomes of such an investigation. The values are representative of what might be expected for a molecule of this nature, based on studies of similar bromo-substituted benzoic acids. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of 3-bromo-4-(bromomethyl)benzoic Acid (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Gas Phase | In Water (PCM) | Description |

| HOMO Energy (eV) | -6.85 | -6.70 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.20 | -1.35 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.65 | 5.35 | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.45 | 4.80 | Measure of the molecule's overall polarity. |

| Ionization Potential (eV) | 6.85 | 6.70 | The energy required to remove an electron from the molecule. |

| Electron Affinity (eV) | 1.20 | 1.35 | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | 2.83 | 2.68 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.45 | 2.78 | A measure of the molecule's ability to act as an electrophile. |

PCM: Polarizable Continuum Model, a method to simulate solvent effects.

Molecular Dynamics Simulations for Conformational Analysis

The presence of rotatable bonds in 3-bromo-4-(bromomethyl)benzoic acid—specifically the C-C bond connecting the bromomethyl group to the aromatic ring and the C-C bond of the carboxylic acid group—allows for conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers.

MD simulations model the movement of atoms in the molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, revealing which conformations are energetically favorable and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or reactants. For example, computational studies on related compounds have demonstrated that conformational rigidity can be key to stabilizing interactions within a biological binding site. nih.gov

For 3-bromo-4-(bromomethyl)benzoic acid, MD simulations could reveal the preferred orientation of the carboxylic acid and bromomethyl groups relative to the benzene (B151609) ring. This information is vital for predicting its crystal packing or its binding mode in a receptor.

Reaction Mechanism Elucidation Through Transition State Modeling

3-bromo-4-(bromomethyl)benzoic acid has several potential sites for chemical reactions, including the carboxylic acid group, the electrophilic carbon of the bromomethyl group, and the aromatic ring. Theoretical modeling can be used to elucidate the mechanisms of its reactions by identifying the transition states—the highest energy points along the reaction coordinate.

By calculating the energy of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies (potential barriers), which are critical for predicting reaction rates. nih.gov For instance, in the synthesis of derivatives from 3-bromo-4-(bromomethyl)benzoic acid, transition state modeling could predict whether a reaction proceeds via an SN1 or SN2 mechanism at the bromomethyl group, or it could model the reactivity of the aromatic ring towards electrophilic substitution.

Studies on the reaction of benzoic acid with atmospheric radicals have successfully used such models to determine that addition reactions have lower potential barriers than abstraction reactions, thereby identifying the more likely reaction pathway. nih.gov A similar approach could be applied to understand the degradation or transformation pathways of 3-bromo-4-(bromomethyl)benzoic acid.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. While no specific QSRR studies featuring 3-bromo-4-(bromomethyl)benzoic acid are currently available, its properties could contribute to the development of such models.

In a typical QSRR study, a series of related compounds would be synthesized or selected, and their reactivity in a specific reaction would be measured experimentally. Simultaneously, a range of theoretical descriptors (like those in Table 1) would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to find a quantitative relationship between the descriptors and the observed reactivity.

For example, 3-bromo-4-(bromomethyl)benzoic acid could be included in a series of substituted benzyl (B1604629) bromides to develop a QSRR model for their reaction rates with a common nucleophile. The resulting model could then be used to predict the reactivity of new, unsynthesized benzyl bromides, accelerating the discovery of compounds with desired reactivity profiles.

Future Research Directions and Synthetic Potential

Development of More Sustainable and Green Synthetic Routes

The current synthetic routes to 3-bromo-4-(bromomethyl)benzoic acid and its precursors, such as 3-bromo-4-methylbenzoic acid, often rely on classical bromination methods that present environmental and safety challenges. A significant area for future research is the development of more sustainable and greener synthetic protocols.

Traditional methods for the side-chain bromination of toluic acid derivatives frequently employ N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl₄), often initiated by radical initiators such as benzoyl peroxide or AIBN. google.compatsnap.com These methods are effective but utilize hazardous, ozone-depleting solvents and can generate significant waste. Patents describing the production of related 3-bromomethylbenzoic acids highlight these traditional approaches, which are ripe for modernization. google.comgoogle.com

Future research should focus on several key areas to improve the greenness of the synthesis:

Alternative Solvents: Replacing hazardous solvents like CCl₄ with greener alternatives such as ethyl acetate, acetonitrile (B52724), or even water is a critical goal. google.com

Energy Sources: Exploring alternative energy sources like sonication or microwave irradiation can lead to faster reactions and potentially eliminate the need for chemical initiators. ijisrt.com For instance, the synthesis of 3-bromo benzoic acid has been successfully achieved using a solvent- and catalyst-free reaction under sonication, a principle that could be adapted. ijisrt.com

Catalytic Methods: Developing catalytic methods for benzylic bromination that avoid the stoichiometric use of reagents like NBS would represent a significant advance in atom economy. This could involve photobromination with safer bromine sources or the use of novel catalytic systems.

The table below outlines potential green improvements over traditional synthetic methods.

| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantage |

| Benzylic Bromination | NBS, AIBN/Benzoyl Peroxide in CCl₄ google.compatsnap.com | Catalytic HBr/H₂O₂; Photobromination in greener solvents | Avoids hazardous solvents and stoichiometric waste |

| Aromatic Bromination | Br₂ in Acetic Acid jru.edu.in | Enzyme-catalyzed bromination; Bromination with solid-supported reagents | Milder conditions, reduced hazardous waste |

| Energy Input | Conventional Reflux/Heating patsnap.com | Sonication ijisrt.com, Microwave Irradiation | Reduced reaction times, improved energy efficiency |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

While the fundamental reactivity of the three functional groups is understood, the interplay between them offers fertile ground for discovering novel transformations. The bromomethyl group serves as a potent electrophile for SN2 reactions, the aryl bromide is a handle for cross-coupling, and the carboxylic acid allows for amide and ester formation.

Future research will likely focus on harnessing the unique electronic and steric environment of the molecule to achieve unprecedented transformations. The steric hindrance imposed by the bromine atom at the 3-position can influence the kinetics of reactions at the adjacent bromomethyl group. This subtle effect could be exploited for developing novel protection or derivatization strategies.

Potential areas for exploration include:

Tandem or Cascade Reactions: Designing one-pot reactions where multiple functional groups react in a controlled sequence. For example, an initial SN2 reaction at the benzylic bromide could be followed by an intramolecular cyclization involving the carboxylic acid or a subsequent cross-coupling at the aryl bromide.

Metal-Catalyzed Reactions Beyond Cross-Coupling: While Suzuki, Heck, and Sonogashira couplings are standard, exploring other metal-catalyzed transformations of the aryl bromide, such as C-H activation or borylation, could yield novel scaffolds.

Photochemical Reactions: The presence of bromine atoms suggests potential for photochemical activation, leading to radical-based transformations or photosensitized reactions that are otherwise difficult to achieve. The use of related compounds in photopharmacology highlights the potential for light-induced reactivity. nih.gov

Targeted Chemo- and Regioselective Functionalization Challenges

The primary challenge in utilizing 3-bromo-4-(bromomethyl)benzoic acid is achieving chemo- and regioselectivity. Selectively functionalizing one of the three reactive sites without affecting the others is a non-trivial synthetic problem that requires careful selection of reagents and reaction conditions.

Benzylic vs. Aryl Bromide: The benzylic bromide is significantly more reactive towards nucleophiles than the aryl bromide in SN2 reactions. This difference allows for selective substitution at the benzylic position. However, forcing conditions could lead to unwanted side reactions.

Carboxylic Acid Reactivity: The carboxylic acid can be converted to an ester or amide. This is typically done under conditions that would not affect the bromo substituents. However, the use of strong bases to deprotonate the acid could potentially induce elimination reactions with the benzylic bromide.

Orthogonal Protection Strategies: A key area for future development is the establishment of robust orthogonal protection-deprotection sequences. For example, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) allows for a broader range of reactions to be performed on the bromo-functionalities without interference from the acidic proton. nih.gov

The table below summarizes the challenges and potential strategies for selective functionalization.

| Target Site | Reaction Type | Key Challenge | Potential Strategy |

| 4-(Bromomethyl) group | Nucleophilic Substitution (SN2) | Avoiding reaction with the carboxylic acid or aryl bromide. | Use of mild bases and soft nucleophiles at low temperatures. |

| 3-Bromo group | Metal-Catalyzed Cross-Coupling | Preventing oxidative addition at the benzylic bromide. | Use of palladium catalysts that are selective for sp² C-Br bonds; protection of the benzylic position if necessary. |

| Carboxylic Acid group | Esterification/Amidation | Using conditions that do not trigger substitution of the bromides. | Fischer esterification (acid-catalyzed); carbodiimide-mediated amide coupling. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The structural attributes of 3-bromo-4-(bromomethyl)benzoic acid make it an ideal candidate for use in automated synthesis and high-throughput experimentation (HTE) for the discovery of new drugs and materials. Its trifunctional nature allows for the rapid generation of diverse molecular libraries from a single, advanced building block. researchgate.net

Future progress in this area will involve:

Library Synthesis: Utilizing the orthogonal reactivity of the three functional groups to generate large libraries of compounds. For example, a matrix of nucleophiles could be reacted at the benzylic position, followed by a matrix of boronic acids at the aryl position, and finally a matrix of amines at the carboxylate, all performed on an automated platform.

Solid-Phase Synthesis: The carboxylic acid functionality is particularly suited for anchoring the molecule to a solid support. This has been demonstrated with the related 3-nitro-4-bromomethyl benzoic acid, which is used to prepare resins for the solid-phase synthesis of peptides. google.com This approach allows for easy purification by simply washing the resin, which is highly amenable to automation.

Fragment-Based Drug Discovery (FBDD): As a complex fragment, 3-bromo-4-(bromomethyl)benzoic acid can be used to probe biological targets. Hits from FBDD screens can then be rapidly elaborated using the three reactive handles to improve potency and selectivity.

The integration of this building block into automated workflows will accelerate the discovery process, enabling researchers to explore chemical space more efficiently and systematically. beilstein-journals.org The development of robust, well-documented protocols for its selective functionalization will be crucial for its widespread adoption in these high-throughput applications.

Q & A

Basic: What are the common synthetic routes for 3-bromo-4-(bromomethyl)benzoic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves bromination or functional group interconversion of precursor benzoic acid derivatives. A key route includes:

- Step 1: Bromination of 4-methylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to introduce the bromomethyl group.

- Step 2: Further bromination at the 3-position using FeCl₃ as a catalyst under controlled temperatures (40–60°C) to avoid over-bromination .

- Critical Conditions:

- Solvent Choice: Use chlorinated solvents (e.g., CCl₄) for radical stability.

- Temperature Control: Maintain <60°C to prevent decomposition of the bromomethyl group.

- Stoichiometry: Monitor bromine equivalents to avoid polybrominated by-products.

Yield optimization requires rigorous purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How can researchers safely handle and mitigate exposure risks during experiments involving this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Exposure Mitigation:

- Skin Contact: Immediately wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure: Flush eyes with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- 1H/13C NMR:

- Key Peaks:

- Aromatic protons (δ 7.2–8.0 ppm, doublets/singlets indicating substitution pattern).

- Bromomethyl (-CH₂Br) protons as a singlet (~δ 4.5 ppm) .

- IR Spectroscopy:

- Mass Spectrometry (HRMS):

Advanced: What strategies can resolve contradictions in reported reaction yields or by-product formation during synthesis?

Methodological Answer:

- By-Product Identification: Use LC-MS or GC-MS to detect polybrominated derivatives (e.g., dibrominated isomers) or oxidation by-products (e.g., benzoic acid derivatives lacking bromine) .

- Yield Discrepancy Analysis:

- Reaction Monitoring: Employ in-situ FTIR or TLC to track intermediate formation.

- Parameter Adjustment: Modify solvent polarity (e.g., switch from CCl₄ to DCM) or reduce Br₂ stoichiometry to suppress over-bromination .

Contradictions may arise from trace moisture (hydrolyzes bromomethyl groups) or variable catalyst activity (e.g., FeCl₃ purity) .

Advanced: How does the bromomethyl group influence reactivity in nucleophilic substitution reactions, and what mechanistic insights support this?

Methodological Answer:

- Reactivity Profile: The bromomethyl group (-CH₂Br) acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent bromine at the 3-position slows kinetics compared to unsubstituted benzyl bromides .

- Mechanistic Evidence:

- Catalytic Enhancement: Phase-transfer catalysts (e.g., TBAB) improve reactivity in biphasic systems .

Advanced: What design considerations are critical for stability studies under different storage conditions?

Methodological Answer:

- Storage Variables:

- Temperature: Store at –20°C in amber vials to prevent thermal decomposition or light-induced radical bromine loss .

- Humidity Control: Use desiccants to avoid hydrolysis of the bromomethyl group to -CH₂OH .

- Degradation Pathway Identification:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。